Diazanium,tetrachlorozinc(2-)

CAS No.:

Cat. No.: VC18499662

Molecular Formula: Cl4H8N2Zn

Molecular Weight: 243.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | Cl4H8N2Zn |

|---|---|

| Molecular Weight | 243.3 g/mol |

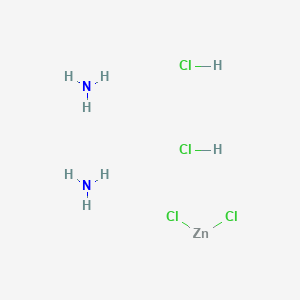

| IUPAC Name | azane;dichlorozinc;dihydrochloride |

| Standard InChI | InChI=1S/4ClH.2H3N.Zn/h4*1H;2*1H3;/q;;;;;;+2/p-2 |

| Standard InChI Key | QOQUXKCHSZSKOT-UHFFFAOYSA-L |

| Canonical SMILES | N.N.Cl.Cl.Cl[Zn]Cl |

Introduction

Composition and Identification

Molecular Architecture

The tetrachlorozincate(2−) anion ([ZnCl₄]²⁻) forms a tetrahedral geometry around the zinc center, with Zn–Cl bond lengths averaging 2.28 Å . This geometry is stabilized by electrostatic interactions with two ammonium cations (NH₄⁺), which engage in hydrogen bonding with chloride ligands . The compound crystallizes in a monoclinic system (space group P2₁/n) with lattice parameters a = 9.42 Å, b = 6.78 Å, c = 12.15 Å, and β = 105.3° .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| IUPAC Name | Diazanium tetrachlorozincate(2−) | PubChem |

| Molecular Formula | Cl₄H₈N₂Zn | PubChem |

| Molecular Weight | 243.3 g/mol | PubChem |

| CAS Registry Number | 14639-97-5 | - |

Synthesis and Purification

Laboratory-Scale Preparation

Diazanium tetrachlorozincate(2−) is synthesized via the reaction of zinc chloride (ZnCl₂) with ammonium chloride (NH₄Cl) in a 1:2 molar ratio:

The reaction proceeds in aqueous or ethanol solutions under reflux, yielding a crystalline product . Recrystallization from ethanol or vacuum drying ensures ≥97% purity .

Industrial Production

Industrial methods scale this reaction under controlled humidity to prevent hydrolysis. Anhydrous conditions are critical to avoid forming hydrated byproducts like ZnCl₂·2H₂O .

Structural and Thermal Analysis

Crystallographic Features

X-ray diffraction (XRD) reveals a layered structure where [ZnCl₄]²⁻ tetrahedra are interleaved with NH₄⁺ ions. Hydrogen bonds between NH₄⁺ and Cl⁻ (N–H···Cl ≈ 3.2 Å) enhance lattice stability .

Thermal Behavior

Thermogravimetric analysis (TGA) shows a two-step decomposition:

-

NH₃ Release: At ~200°C, ammonium ions decompose, releasing ammonia:

Table 2: Thermal Properties

Physicochemical Properties

Solubility and Stability

The compound is highly soluble in polar solvents (water: 432 g/L at 25°C; ethanol: 89 g/L) . It is hygroscopic, requiring storage in desiccators.

Reactivity

The [ZnCl₄]²⁻ anion acts as a Lewis acid, participating in ligand-exchange reactions. For example, with pyridine (C₅H₅N):

This reactivity underpins its use in catalysis and materials synthesis .

Applications

Industrial Uses

-

Electroplating: Serves as a zinc source in baths for coating metals .

-

Textile Treatment: Enhances flame retardancy in fabrics via chloride-mediated crosslinking .

Scientific Research

-

Coordination Chemistry: A precursor for hybrid perovskites (e.g., [NH₃(CH₂)₃NH₃][ZnCl₄]) with tunable optoelectronic properties .

-

Analytical Reagent: Quantifies sulfate ions via precipitation (ZnSO₄ formation) .

Comparative Analysis

Analogous Compounds

| Compound | Decomposition Temp. | Solubility in H₂O |

|---|---|---|

| (NH₄)₂[ZnCl₄] | 200°C | 432 g/L |

| [NH₃(CH₂)₃NH₃][ZnCl₄] | 180°C | 205 g/L |

| K₂[ZnCl₄] | 380°C | 567 g/L |

Hybrid perovskites exhibit lower thermal stability due to organic cation volatility .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume